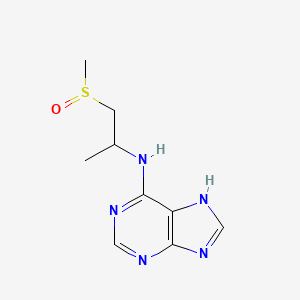![molecular formula C17H21NO B6631444 [1-(Naphthalen-1-ylmethyl)piperidin-4-yl]methanol](/img/structure/B6631444.png)
[1-(Naphthalen-1-ylmethyl)piperidin-4-yl]methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[1-(Naphthalen-1-ylmethyl)piperidin-4-yl]methanol, also known as NAP, is a chemical compound that has shown potential in scientific research applications. It has been synthesized using various methods and has been found to have a mechanism of action that affects biochemical and physiological processes. In
Applications De Recherche Scientifique
[1-(Naphthalen-1-ylmethyl)piperidin-4-yl]methanol has been studied for its potential therapeutic effects in various scientific research applications. It has been found to have neuroprotective and anti-inflammatory properties, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. It has also been studied for its potential use in the treatment of pain and addiction.
Mécanisme D'action
[1-(Naphthalen-1-ylmethyl)piperidin-4-yl]methanol's mechanism of action involves the modulation of various biochemical and physiological processes. It has been found to interact with the sigma-1 receptor, which is involved in various cellular processes such as calcium signaling and protein folding. [1-(Naphthalen-1-ylmethyl)piperidin-4-yl]methanol has also been found to affect the production of inflammatory cytokines and the expression of genes involved in neuroprotection.
Biochemical and Physiological Effects:
[1-(Naphthalen-1-ylmethyl)piperidin-4-yl]methanol has been found to have various biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress, which are implicated in many neurodegenerative diseases. It has also been found to increase the production of neurotrophic factors, which promote the growth and survival of neurons. Additionally, [1-(Naphthalen-1-ylmethyl)piperidin-4-yl]methanol has been found to modulate the activity of various neurotransmitter systems, including dopamine, serotonin, and glutamate.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using [1-(Naphthalen-1-ylmethyl)piperidin-4-yl]methanol in lab experiments is its potential therapeutic effects in various scientific research applications. However, the purity and yield of the synthesized [1-(Naphthalen-1-ylmethyl)piperidin-4-yl]methanol can vary depending on the synthesis method used, which can affect the reproducibility of the results. Additionally, the mechanism of action of [1-(Naphthalen-1-ylmethyl)piperidin-4-yl]methanol is not fully understood, which can make it difficult to interpret the results of experiments.
Orientations Futures
There are several future directions for the study of [1-(Naphthalen-1-ylmethyl)piperidin-4-yl]methanol. One direction is to further investigate its mechanism of action and its effects on various cellular processes. Another direction is to study its potential therapeutic effects in animal models of neurodegenerative diseases and pain. Additionally, the development of more efficient and reproducible synthesis methods for [1-(Naphthalen-1-ylmethyl)piperidin-4-yl]methanol could facilitate its use in lab experiments.
Méthodes De Synthèse
[1-(Naphthalen-1-ylmethyl)piperidin-4-yl]methanol can be synthesized using various methods, including the reduction of 1-(Naphthalen-1-ylmethyl)piperidin-4-one with sodium borohydride and the reaction of 1-(Naphthalen-1-ylmethyl)piperidin-4-amine with formaldehyde. The yield and purity of the synthesized [1-(Naphthalen-1-ylmethyl)piperidin-4-yl]methanol can vary depending on the method used.
Propriétés
IUPAC Name |
[1-(naphthalen-1-ylmethyl)piperidin-4-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO/c19-13-14-8-10-18(11-9-14)12-16-6-3-5-15-4-1-2-7-17(15)16/h1-7,14,19H,8-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAGXUVVRQOXTSQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CO)CC2=CC=CC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1-(Naphthalen-1-ylmethyl)piperidin-4-yl]methanol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(5-Bromo-6-methylpyridin-2-yl)amino]-2,2-dimethylpropanamide](/img/structure/B6631367.png)

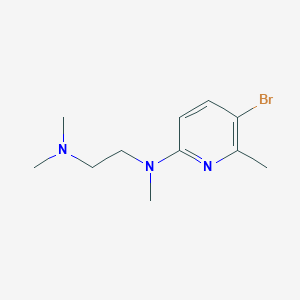
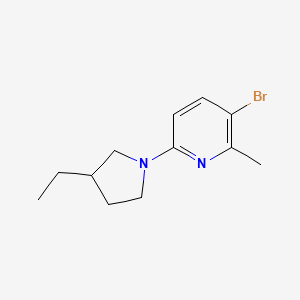
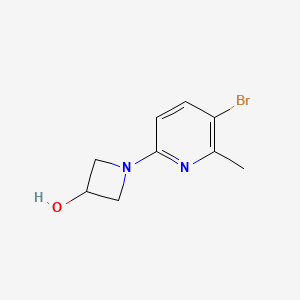

![5-bromo-6-methyl-N-[2-(1-methyl-1,2,4-triazol-3-yl)ethyl]pyridin-2-amine](/img/structure/B6631408.png)
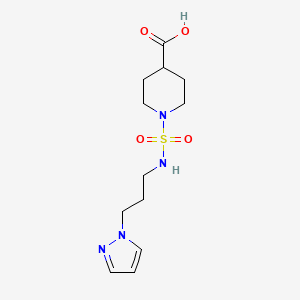
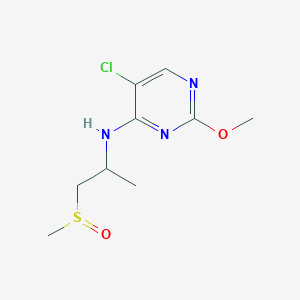
![2-methylsulfonyl-N-[2-(oxolan-3-yl)ethyl]aniline](/img/structure/B6631426.png)
